1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Description
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-6-5-7-17(14-15)19-21-20(26-22-19)16-10-12-23(13-11-16)27(24,25)18-8-3-2-4-9-18/h2-9,14,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSSIDFKXZMOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between hydrazides and carboxylic acid derivatives. A common approach involves treating 3-methylphenylacetic acid hydrazide with a substituted nitrile or acyl chloride under dehydrating conditions. For example, reaction with 3-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization to form the 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety . The mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water and ring closure (Fig. 1) .
Key Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
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Temperature: 50–80°C
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Cyclizing Agent: POCl₃ or polyphosphoric acid
Piperidine Core Functionalization
The piperidine ring is functionalized at the 4-position through nucleophilic substitution or coupling reactions. Patent literature describes the use of protected piperidine intermediates to ensure regioselectivity. For instance, (2S)-5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester is treated with methanesulfonic acid and lithium chloride to generate a chlorooxime intermediate, which undergoes cyclization and reduction to yield the 4-amino-piperidine scaffold .
Protection-Deprotection Strategy:
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Protection: Benzyl or tert-butoxycarbonyl (Boc) groups shield the amine and carboxylic acid functionalities.
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Chlorination: Reaction with HCl-generating reagents (e.g., SOCl₂) introduces the chloro substituent.
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Reduction: Borane-pyridine complexes reduce oxime intermediates to amines .
Representative Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorooxime formation | LiCl, MeSO₃H | 50°C, 5 hr | 99.3 |
| Cyclization | NaHCO₃ | 50°C, 3 hr | 95.3 |
| Reduction | BH₃·Pyridine | 0°C to RT, 16 hr | 85.0 |
Coupling Strategies for Benzenesulfonyl Integration
The benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. A two-step protocol is often employed:
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Sulfonation: Piperidine reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
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Oxadiazole-Piperidine Coupling: Suzuki-Miyaura coupling links the oxadiazole and piperidine moieties using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
Optimized Parameters:
Optimization of Reaction Conditions
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may compromise yields due to side reactions. Non-polar solvents (e.g., toluene) improve selectivity for the oxadiazole formation .
Temperature Control: Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition. A balance is achieved at 60°C with continuous monitoring .
Purification and Characterization Techniques
Purification Methods:
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
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Recrystallization: Ethanol/water mixtures for final product isolation.
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ar-H), 4.31 (s, 2H, SO₂CH₂), 3.75–3.62 (m, 4H, piperidine-H) .
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IR (KBr): 1345 cm⁻¹ (S=O stretch), 1610 cm⁻¹ (C=N stretch) .
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazide Cyclization | High regioselectivity | Requires toxic POCl₃ | 70–85 |
| Suzuki Coupling | Mild conditions | High catalyst cost | 65–78 |
| Reductive Amination | Scalability | Multi-step protection | 80–90 |
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the piperidine ring or modification of the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products depending on the conditions and reagents used.
Substitution: The benzenesulfonyl group can be substituted by nucleophiles, and the oxadiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products from these reactions depend on the specific conditions but can include modified piperidine derivatives, reduced oxadiazole compounds, and substituted sulfonyl derivatives.
Scientific Research Applications
The compound 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.
- Formation of Oxadiazole : Reacting a hydrazine derivative with a suitable carboxylic acid or ester.
- Piperidine Formation : Synthesis of the piperidine ring through cyclization.
- Sulfonylation : Introduction of the benzenesulfonyl group via electrophilic aromatic substitution.
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Antitumor Activity
A study demonstrated that derivatives similar to this compound could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be significantly lower than those of control compounds, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, which could be further explored for potential therapeutic applications.
Neuropharmacological Effects
Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their efficacy as analgesics and anxiolytics.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key Findings :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF3) in increases metabolic stability and lipophilicity compared to the methyl group in the target compound.
- Phenyl vs. Methylphenyl : The 3-methylphenyl group in the target compound balances steric bulk and lipophilicity, whereas unsubstituted phenyl (as in ) may reduce steric hindrance.
Modifications to the Sulfonyl/Benzoyl Group
Key Findings :
Piperidine Scaffold Modifications
Key Findings :
- Simplified Scaffolds : Unsubstituted piperidine () facilitates structure-activity relationship (SAR) studies.
Biological Activity
The compound 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a novel derivative that combines the piperidine structure with a benzenesulfonyl group and a 1,2,4-oxadiazole moiety. This combination is significant due to the pharmacological potential of both piperidine and oxadiazole derivatives, which have been associated with various biological activities including antibacterial, anticancer, and enzyme inhibitory effects.
Antibacterial Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole and piperidine frameworks exhibit notable antibacterial properties. A study synthesized various derivatives and tested their effectiveness against several bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus . The most active compounds had IC50 values ranging from 0.63 to 2.14 µM in inhibiting bacterial growth .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 0.63 |
| 7m | Bacillus subtilis | 1.00 |
| 7n | Staphylococcus aureus | 2.14 |
Enzyme Inhibition
The compound was also evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease . The inhibition of AChE is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds derived from this class showed strong inhibition with IC50 values significantly lower than standard drugs used in therapy .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 7o | 0.45 |
| Urease | 7p | 0.30 |
Anticancer Activity
In vitro studies have highlighted the anticancer potential of oxadiazole derivatives. The antiproliferative effects were assessed on various cancer cell lines including MCF7 (breast cancer) and HT-29 (colon cancer). The results indicated that several derivatives inhibited cell proliferation effectively, suggesting their potential as anticancer agents .
The biological activity of these compounds can be attributed to their ability to interact with biological macromolecules such as proteins and enzymes. Molecular docking studies have shown that the sulfonamide group enhances binding affinity to target proteins, which is crucial for their antibacterial and enzyme inhibitory activities .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested against a panel of bacteria. The most potent derivatives were identified through a combination of in vitro testing and molecular docking simulations.
- Enzyme Inhibition Assays : Compounds were evaluated for their ability to inhibit AChE and urease, with results indicating that modifications in the oxadiazole ring significantly affected inhibition potency.
Q & A
Synthesis Optimization
Q: What strategies can improve the yield and purity of 1-(benzenesulfonyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine during synthesis? A:
- Cyclization Conditions : Use pyridine as a solvent for oxadiazole ring formation to enhance reaction efficiency, as demonstrated in analogous syntheses of 1,2,4-oxadiazol-5-yl-piperidine derivatives .
- Purification : Flash column chromatography with gradient elution (e.g., ethyl acetate/hexane) effectively isolates the product. For sulfonation steps, 5% Na₂CO₃ aqueous solution ensures proper pH control during benzenesulfonyl chloride coupling .
- Yield Optimization : Pre-activate intermediates (e.g., amidoximes) to reduce side reactions. For example, LiH in DMF can facilitate nucleophilic substitution in piperidine derivatives .
Crystallography & Structural Analysis
Q: Which computational tools and experimental methods are recommended for resolving the crystal structure of this compound? A:
- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. High-resolution X-ray diffraction data (≤1.0 Å) improves accuracy in determining bond angles and torsional strains .
- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins (e.g., EthR or 5-HT1B receptors). Use lipophilic scoring functions to account for the compound’s hydrophobic moieties .
Biological Activity Profiling
Q: What in vitro and in vivo models are suitable for evaluating this compound’s activity as a receptor modulator? A:
- In Vitro : Fluorometric Ca²⁺ assays (e.g., HEK293 cells expressing mGlu5 or 5-HT1B receptors) to measure receptor potentiation. Competitive binding assays with radiolabeled ligands (e.g., [³H]MPEP for mGlu5) quantify affinity .
- In Vivo : Rodent models for antipsychotic activity (e.g., conditioned avoidance response or apomorphine-induced climbing) assess behavioral effects. Microdialysis in rat nucleus accumbens monitors dopamine modulation .
Analytical Characterization
Q: Which spectroscopic techniques are critical for confirming the structure and purity of this compound? A:
- NMR : ¹H/¹³C NMR to verify benzenesulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and oxadiazole (C=O at ~165 ppm) groups. DEPT-135 distinguishes CH₂/CH₃ in the piperidine ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₂₁H₂₂N₄O₃S, [M+H]⁺ calc. 411.1435).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect regioisomeric byproducts .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design analogues to probe the role of the benzenesulfonyl and oxadiazole groups in bioactivity? A:
- Substituent Variation : Replace 3-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on receptor binding.
- Scaffold Modification : Substitute piperidine with morpholine or pyrrolidine to evaluate steric tolerance. For benzenesulfonyl, test alternative sulfonamides (e.g., tosyl) .
- Bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to study heterocycle specificity .
Data Contradiction Resolution
Q: How should discrepancies between in vitro binding data and in vivo efficacy be addressed? A:
- Assay Validation : Confirm receptor expression levels in cell lines (e.g., via Western blot) and cross-validate with orthogonal assays (e.g., cAMP inhibition for GPCRs).
- Pharmacokinetics : Measure plasma/tissue concentrations to ensure adequate exposure. Poor bioavailability may explain in vivo–in vitro disconnect .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to efficacy not observed in vitro .
Advanced Computational Modeling
Q: What molecular dynamics (MD) protocols are recommended to study this compound’s interaction with enzymes like EthR? A:
- Force Fields : Use AMBER or CHARMM with GAFF2 parameters for ligand parametrization. Solvate systems in TIP3P water and run simulations ≥100 ns to capture binding stability .
- Binding Free Energy : MMPBSA/GBSA calculations quantify contributions of hydrophobic (oxadiazole) and polar (sulfonyl) groups. Compare with co-crystal structures of EthR inhibitors (e.g., BDM31343) .
Toxicity and Safety Profiling
Q: What preclinical toxicity assays are essential for this compound’s development? A:
- Cytotoxicity : MTT assays in hepatocyte (e.g., HepG2) and renal (HEK293) cell lines.
- hERG Inhibition : Patch-clamp assays to assess cardiac risk. Oxadiazole-containing compounds often require hERG screening due to potassium channel interactions .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for clastogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
